molecular formula C22H21ClN2O4S B6563634 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1021215-90-6

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B6563634
CAS No.: 1021215-90-6
M. Wt: 444.9 g/mol
InChI Key: LWCMZULXODYSHX-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with a benzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an N-(3-chloro-2-methylphenyl)acetamide side chain. The benzenesulfonyl moiety may enhance metabolic stability, while the chloro-methylphenyl substituent could influence lipophilicity and target selectivity.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-14-12-15(2)25(13-20(26)24-19-11-7-10-18(23)16(19)3)22(27)21(14)30(28,29)17-8-5-4-6-9-17/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCMZULXODYSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound is characterized by several functional groups:

  • Benzenesulfonyl Group : Known for its ability to interact with various biological targets.
  • Dimethyl-2-oxo-1,2-dihydropyridine Moiety : Contributes to the compound's stability and reactivity.
  • Chloro-substituted Phenylacetamide : Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The benzenesulfonyl group may inhibit enzyme activity or modulate receptor functions, while the pyridine ring and phenylacetamide moiety can influence various signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds within the same structural class. For instance, a related compound was screened against a panel of 60 cancer cell lines as part of the National Cancer Institute (NCI) Developmental Therapeutics Program. The results indicated varying levels of growth inhibition across different cancer types:

Cancer Type Mean Growth (%) Most Sensitive Cell Line(s)
Leukemia104.68RPMI-8226 (92.48%)
CNS104.68SF-539 (92.74%)
Ovarian104.68A2780 (not specified)

The average growth inhibition was noted to be around 104.68%, indicating moderate activity against certain cancer lines .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. Its structural components allow for effective binding to active sites on target enzymes, potentially leading to decreased enzymatic activity and subsequent physiological effects.

Case Studies

  • Anticancer Screening : In vitro studies demonstrated that compounds with similar structures exhibited low levels of anticancer activity, suggesting that modifications in structure could enhance efficacy against specific cancer types .
  • Pharmacological Investigations : Research into the pharmacodynamics and pharmacokinetics of related compounds revealed that modifications in the sulfonyl and acetamide groups could significantly alter biological activity, highlighting the importance of structural optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Functional Group Comparison

Compound Name / ID Molecular Formula Key Functional Groups Molecular Weight Notable Substituents
Target Compound C₂₂H₂₂ClN₂O₄S Benzenesulfonyl, 1,2-dihydropyridinone, chloro-methylphenyl acetamide 460.94 g/mol 4,6-dimethyl-2-oxo-dihydropyridin, 3-chloro-2-methylphenyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Benzodioxin, methoxypyridine, dimethylaminomethylphenyl 391.46 g/mol 2-methoxy-pyridinamine, 3-[(dimethylamino)methyl]phenyl
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... C₃₉H₄₆N₄O₅ (representative) Phenoxyacetamido, hydroxyhexan, tetrahydro-pyrimidinyl ~678.82 g/mol 2,6-dimethylphenoxy, 4-hydroxyhexan, diphenyl substituents

Key Observations:

Core Heterocycles: The target compound’s 1,2-dihydropyridinone core contrasts with the benzodioxin and pyridine systems in ’s compound and the hexan backbone in ’s examples.

Substituent Effects: The benzenesulfonyl group in the target compound is absent in the compared molecules. Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding capacity, which could enhance pharmacokinetic profiles relative to the dimethylamino and methoxy groups in ’s compound . The 3-chloro-2-methylphenyl acetamide side chain introduces steric bulk and electron-withdrawing effects, differing from the dimethylaminomethylphenyl group in , which may increase solubility via its tertiary amine.

Molecular Weight and Complexity :

  • The target compound (460.94 g/mol) is intermediate in size compared to the smaller benzodioxin derivative (391.46 g/mol) and the highly complex hexan-based molecule in (~678.82 g/mol). Lower molecular weight often correlates with better bioavailability, suggesting the target compound may strike a balance between complexity and drug-likeness .

Research Implications and Limitations

  • Pharmacological Data Gap: No direct activity or toxicity data are available for the target compound, limiting mechanistic comparisons.
  • Structural Inference: Conclusions are drawn from substituent chemistry rather than experimental results.
  • Regulatory Status : Similar to ’s compound, the target molecule is likely restricted to research applications until validated for therapeutic use .

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